1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE
Overview
Description
1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE is a compound that has garnered significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or Togni’s reagent.
Coupling with Phenoxy Group: The final step involves the coupling of the pyrazole ring with a phenoxy group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors that are involved in key biological processes, such as signal transduction and metabolic regulation.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE can be compared with other similar compounds, such as:
1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-PROPANONE: This compound has a similar structure but with a propanone group instead of an ethanone group, which may result in different chemical properties and biological activities.
1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-BUTANONE: The butanone derivative has a longer carbon chain, potentially affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyrazol-1-yl-2-[3-(trifluoromethyl)phenoxy]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-4-10(7-9)19-8-11(18)17-6-2-5-16-17/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXAXHKPWNQAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N2C=CC=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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